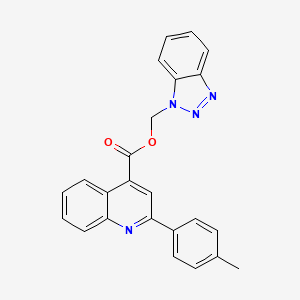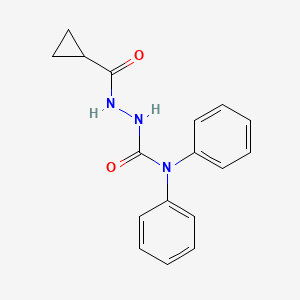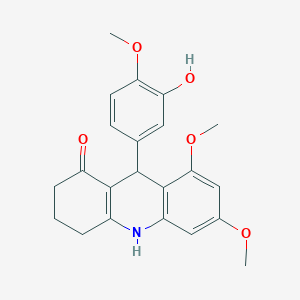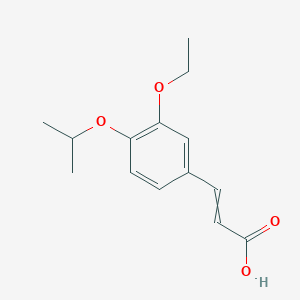
1H-benzotriazol-1-ylmethyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzotriazole moiety linked to a quinoline carboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole moiety, which is then coupled with a quinoline derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable complexes with metal ions, which may contribute to its biological and industrial activities. Additionally, the quinoline structure can interact with various enzymes and receptors, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Similar in structure and often exhibit comparable biological activities.
Benzimidazole Derivatives: Share the benzotriazole moiety and have similar applications in medicinal chemistry.
Triazole Derivatives: Known for their versatility in organic synthesis and biological activities.
Uniqueness
1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE is unique due to its specific combination of benzotriazole and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18N4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
benzotriazol-1-ylmethyl 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H18N4O2/c1-16-10-12-17(13-11-16)22-14-19(18-6-2-3-7-20(18)25-22)24(29)30-15-28-23-9-5-4-8-21(23)26-27-28/h2-14H,15H2,1H3 |
InChI Key |
RDQCCPCGGIROGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12482833.png)
![3-(propan-2-yloxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482838.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12482840.png)



![7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12482883.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B12482891.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12482898.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12482906.png)
![1,5-dimethyl-4-[(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B12482910.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide](/img/structure/B12482914.png)
![ethyl N-[(benzyloxy)carbonyl]phenylalanyltyrosinate](/img/structure/B12482922.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12482928.png)
